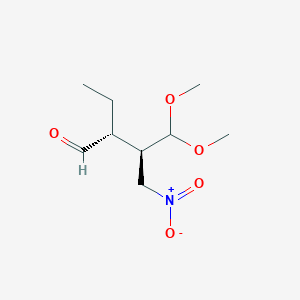
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound characterized by its unique structural features It contains an ethyl group, two methoxy groups, and a nitromethyl group attached to a butanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a nitroalkane under basic conditions, followed by selective reduction and protection of functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)pentanal: Similar structure with an additional carbon in the backbone.
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)hexanal: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is unique due to its specific stereochemistry and functional group arrangement
Eigenschaften
CAS-Nummer |
921935-23-1 |
|---|---|
Molekularformel |
C9H17NO5 |
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal |
InChI |
InChI=1S/C9H17NO5/c1-4-7(6-11)8(5-10(12)13)9(14-2)15-3/h6-9H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
UTGMWDHEXUVWOH-YUMQZZPRSA-N |
Isomerische SMILES |
CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
Kanonische SMILES |
CCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
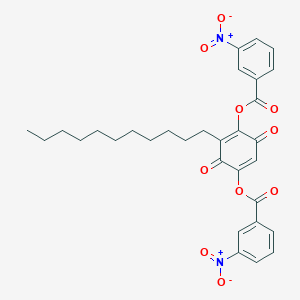

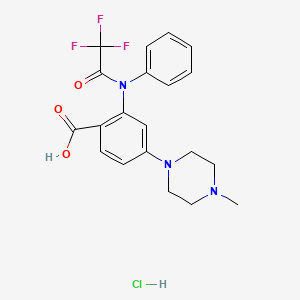
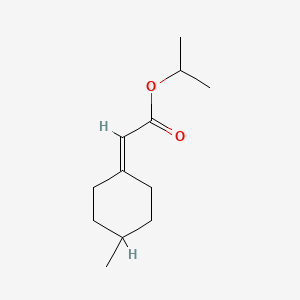
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

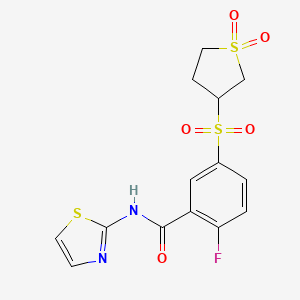
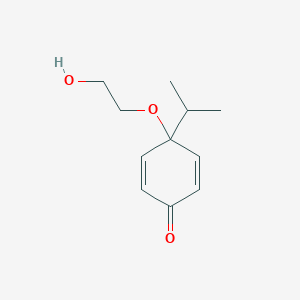


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

